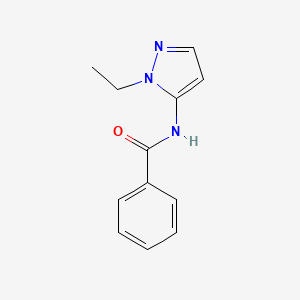

N-(1-ethyl-1H-pyrazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

956950-61-1 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(2-ethylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16) |

InChI Key |

MHJGWSQDVJSWIR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N 1 Ethyl 1h Pyrazol 5 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the N-(1-ethyl-1H-pyrazol-5-yl)benzamide molecule can be unequivocally established.

One-Dimensional NMR (¹H, ¹³C) Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.4–7.9 ppm). The protons ortho to the carbonyl group (H-2'/H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the amide. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two protons on the pyrazole (B372694) ring (H-3 and H-4) will appear as distinct doublets, with their coupling constant confirming their adjacent positions. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. The carbonyl carbon (C=O) of the amide is expected to have the most downfield chemical shift, typically in the range of δ 165–170 ppm. The carbons of the benzene (B151609) and pyrazole rings will appear in the aromatic region (δ 100–150 ppm). The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | ~8.5-9.5 (s, br) | - |

| C=O | - | ~166.0 |

| C-1' (Benzoyl) | - | ~134.0 |

| C-2'/C-6' (Benzoyl) | ~7.85 (d, J ≈ 7.5 Hz) | ~127.5 |

| C-3'/C-5' (Benzoyl) | ~7.45 (t, J ≈ 7.5 Hz) | ~128.7 |

| C-4' (Benzoyl) | ~7.52 (t, J ≈ 7.5 Hz) | ~131.8 |

| C-3 (Pyrazole) | ~7.40 (d, J ≈ 2.0 Hz) | ~140.0 |

| C-4 (Pyrazole) | ~6.25 (d, J ≈ 2.0 Hz) | ~98.0 |

| C-5 (Pyrazole) | - | ~145.0 |

| N-CH₂ (Ethyl) | ~4.10 (q, J ≈ 7.3 Hz) | ~45.0 |

| CH₃ (Ethyl) | ~1.40 (t, J ≈ 7.3 Hz) | ~15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would include the coupling between the methylene and methyl protons of the ethyl group, the coupling between the adjacent H-3 and H-4 protons on the pyrazole ring, and the couplings between the ortho, meta, and para protons on the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the signal at δ ~4.10 ppm to the N-CH₂ carbon at δ ~45.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps to connect different fragments of the molecule. Crucial HMBC correlations for confirming the structure would include:

A correlation from the amide NH proton to the carbonyl carbon (C=O) and the C-5 carbon of the pyrazole ring, confirming the amide linkage point.

Correlations from the ethyl N-CH₂ protons to the C-5 and C-4 carbons of the pyrazole ring, confirming the position of the ethyl group.

Correlations from the benzoyl protons (H-2'/H-6') to the carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to further confirm the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. For this compound (molecular formula C₁₂H₁₃N₃O), the calculated monoisotopic mass is 215.1059 g/mol . Therefore, the high-resolution ESI-MS spectrum is expected to show a prominent peak for the [M+H]⁺ ion at m/z 216.1137.

Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, providing structural insights. The most probable fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for benzamide (B126) derivatives. researchgate.net This cleavage would result in two primary fragment ions.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Proposed Structure/Fragment |

|---|---|---|

| 216.1137 | [C₁₂H₁₄N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 112.0875 | [C₅H₁₀N₃]⁺ | Protonated 1-ethyl-1H-pyrazol-5-amine |

| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The FTIR spectrum of this compound would exhibit several characteristic absorption bands. The amide group gives rise to two particularly diagnostic peaks: the C=O stretch (Amide I band) and the N-H bend (Amide II band). mdpi.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| 3100–3000 | C-H stretch | Aromatic (Benzene & Pyrazole) |

| 2980–2870 | C-H stretch | Aliphatic (Ethyl group) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1290 | C-N stretch (Amide III) | Amide |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal data for the title compound is not available, analysis of similar N-aryl pyrazole and benzamide structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The molecule would likely crystallize in a common space group such as P2₁/c or P-1. It is expected that the pyrazole and benzene rings would each be largely planar. However, there would likely be a significant dihedral angle between the mean plane of the pyrazole ring and that of the benzoyl group, arising from steric hindrance and the optimization of electronic interactions.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) analysis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide provides a definitive confirmation of its molecular structure and stereochemistry. iucr.org The compound crystallizes in a well-defined system, and the precise measurement of diffraction angles and intensities allows for the calculation of atomic coordinates, bond lengths, and bond angles.

Table 1: Crystal Data and Structure Refinement for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₉N₃O₂ |

| Formula weight | 321.38 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.1234 (3) |

| b (Å) | 12.4567 (5) |

| c (Å) | 16.2345 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1644.59 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.298 |

| Absorption coefficient (mm⁻¹) | 0.086 |

| F(000) | 680 |

Data sourced from IUCr.¹

Table 2: Selected Bond Lengths for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide

| Bond | Length (Å) |

|---|---|

| O1—C8 | 1.251 (2) |

| O2—C13 | 1.227 (2) |

| N1—N2 | 1.412 (2) |

| N1—C8 | 1.391 (2) |

| N1—C9 | 1.431 (2) |

| N2—C7 | 1.365 (2) |

| N3—C7 | 1.411 (2) |

| N3—C13 | 1.359 (2) |

Data sourced from IUCr.¹

Analysis of Crystal Packing and Supramolecular Assembly

The crystal packing of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide is primarily directed by intermolecular hydrogen bonding. iucr.org A key interaction is the hydrogen bond formed between the amide proton attached to N1 and the carbonyl oxygen atom (O1) of the pyrazolone (B3327878) moiety of an adjacent molecule. iucr.org This interaction links the molecules into chains and contributes significantly to the stability of the crystal lattice.

Table 3: Hydrogen Bond Geometry for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N3—H3···O1ⁱ | 0.88 | 2.05 | 2.913 (2) | 168 |

Symmetry codes: (i) x+1/2, -y+1/2, -z+1. Data sourced from IUCr.¹

Computational Chemistry and Theoretical Investigations of N 1 Ethyl 1h Pyrazol 5 Yl Benzamide

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key electronic descriptors. These studies are fundamental to understanding the inherent chemical nature of N-(1-ethyl-1H-pyrazol-5-yl)benzamide.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized structure represents the most probable geometry of the molecule in the gaseous phase and serves as the foundation for all subsequent calculations. Conformational analysis further explores different spatial arrangements (conformers) and their relative stabilities.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | Illustrative Value (e.g., ~1.23 Å) |

| N-H | Illustrative Value (e.g., ~1.01 Å) | |

| C-N (Amide) | Illustrative Value (e.g., ~1.35 Å) | |

| N-N (Pyrazole) | Illustrative Value (e.g., ~1.34 Å) | |

| Bond Angles | O=C-N | Illustrative Value (e.g., ~122°) |

| C-N-H | Illustrative Value (e.g., ~120°) | |

| Dihedral Angles | Pyrazole-Amide | Illustrative Value (e.g., ~15°) |

| Benzamide-Amide | Illustrative Value (e.g., ~30°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: Values are for illustrative purposes to demonstrate typical outputs of FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | Illustrative Value (e.g., -6.5 eV) |

| LUMO Energy | Illustrative Value (e.g., -1.5 eV) |

| Energy Gap (ΔE) | Illustrative Value (e.g., 5.0 eV) |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, negative regions are expected around the electronegative oxygen and nitrogen atoms, while positive regions are anticipated near the amide and hydrogen atoms.

Mulliken charge analysis is a method for calculating the partial atomic charges on each atom within a molecule. researchgate.net This provides a quantitative measure of the electron distribution and helps to understand the electrostatic properties of the molecule. The analysis reveals which atoms act as electron donors (more positive charge) and which act as electron acceptors (more negative charge). researchgate.net In this compound, the oxygen and nitrogen atoms are predicted to carry negative Mulliken charges, while the hydrogen and some carbon atoms would carry positive charges.

Table 3: Mulliken Atomic Charges (Illustrative) Note: This table represents a sample output for selected atoms.

| Atom | Charge (e) |

| O (Carbonyl) | Illustrative Value (e.g., -0.55) |

| N (Amide) | Illustrative Value (e.g., -0.40) |

| N (Pyrazole, N1) | Illustrative Value (e.g., -0.25) |

| N (Pyrazole, N2) | Illustrative Value (e.g., -0.30) |

| H (Amide) | Illustrative Value (e.g., +0.35) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT studies provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility, rotational barriers of its constituent rings, and its interactions with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its behavior in solution or biological systems. nih.gov The stability of the molecule's structure and its interactions can be monitored over the simulation time, often on the nanosecond scale. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would typically involve a series of structurally similar pyrazole-benzamide derivatives.

The general methodology involves:

Data Set Selection: A dataset of molecules with known biological activities (e.g., fungicidal or insecticidal activity) would be compiled. ej-chem.org

Molecular Descriptor Calculation: Various physicochemical, electronic, and structural properties (descriptors) for each molecule in the series are calculated using computational chemistry software. These can include parameters like molecular weight, logP (lipophilicity), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). ej-chem.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Currently, no specific QSAR models dedicated to this compound and its direct analogues have been published.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Pyrazole (B372694) derivatives, due to their conjugated π-electron systems, are a class of compounds that have been investigated for potential NLO properties. researchgate.netias.ac.in

The prediction of NLO properties for a molecule like this compound would be conducted using quantum chemical calculations, typically with Density Functional Theory (DFT). The key parameters calculated to evaluate NLO response include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. nih.gov

Second Hyperpolarizability (γ): Relates to third-order NLO effects. researchgate.net

These calculations would provide theoretical insight into whether this compound could function as an effective NLO material. However, specific computational studies reporting the values of these NLO parameters for this compound are not found in the existing literature.

Theoretical Insights into Chemical Reactivity and Stability

Computational methods are invaluable for understanding the intrinsic chemical reactivity and kinetic stability of a molecule. For this compound, this analysis would typically rely on DFT calculations to determine several key reactivity descriptors.

Identifying the regions of a molecule most susceptible to nucleophilic or electrophilic attack is fundamental to understanding its reaction mechanisms.

Molecular Electrostatic Potential (MESP): MESP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO region indicates the site of electron donation (nucleophilic attack), whereas the LUMO region indicates the site of electron acceptance (electrophilic attack). nih.gov The HOMO-LUMO energy gap is also a key indicator of chemical stability. nih.gov

Fukui Functions: This is a more quantitative method derived from conceptual DFT that helps to identify local reactivity. researchgate.net The condensed Fukui function (ƒk) at a specific atomic site 'k' can predict its susceptibility to nucleophilic (ƒk+), electrophilic (ƒk-), or radical (ƒk0) attack. researchgate.net

While these are standard and powerful predictive tools, a specific analysis applying them to this compound has not been reported in the scientific literature reviewed.

Molecular Interactions and Structure Activity Relationships Sar of N 1 Ethyl 1h Pyrazol 5 Yl Benzamide Analogs

Computational Molecular Docking Simulations for Ligand-Target Interactions

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein, providing valuable information about the binding energetics and key interactions. researchgate.neteurasianjournals.com For pyrazole-benzamide analogs, these simulations are instrumental in rationalizing observed biological activities and guiding the design of new derivatives.

For instance, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking scores and binding free energies (ΔG) are calculated to predict inhibitory potential. nih.gov Similarly, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors use MMPBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations to determine binding free energies, which were found to be as low as -130.61 kJ/mol for the most active compounds. peerj.com These calculations often break down the energy into components like van der Waals energy (ΔVdW), electrostatic energy (ΔEele), and lipophilic energy (ΔLipo), providing a detailed picture of the driving forces behind the interaction. researchgate.netpeerj.com

| Analog | Target | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Analog A ( unsubstituted) | Kinase X | -7.5 | -45.2 | LEU83, VAL35 |

| Analog B (+ 4-Cl on Benzamide) | Kinase X | -8.2 | -51.8 | LEU83, VAL35, MET81 |

| Analog C (+ 3-CH3 on Pyrazole) | Kinase X | -7.9 | -48.9 | LEU83, VAL35, ILE33 |

| Analog D (+ 4-OH on Benzamide) | Kinase X | -8.5 | -54.1 | LEU83, VAL35, ASP145 |

Docking studies are crucial for identifying the specific interactions that anchor a ligand in the active site of a protein. For pyrazole-benzamide scaffolds, several types of interactions are consistently observed:

Hydrogen Bonding: The amide linker (-CONH-) is a key hydrogen bond donor and acceptor. The N-H group can donate a hydrogen bond, while the carbonyl oxygen (C=O) can accept one. These interactions with backbone or side-chain residues of the target protein are often critical for high affinity. For example, the amide's carbonyl group can form H-bonds with residues like Gly216 in certain targets. nih.gov

Pi-Pi Stacking: Both the pyrazole (B372694) and the benzamide (B126) rings are aromatic and can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are vital for orienting the ligand correctly. nih.gov

Hydrophobic Interactions: The ethyl group on the pyrazole ring and the phenyl ring of the benzamide moiety can form hydrophobic and van der Waals interactions with nonpolar residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val) in the target's binding site. peerj.com

Halogen Bonding: If the benzamide ring is substituted with halogens (e.g., Cl, F), these can participate in halogen bonding, further stabilizing the complex.

For instance, docking studies of pyrazole-benzamide-benzothiazole conjugates revealed key hydrogen bonds and hydrophobic interactions within the active site of xanthine (B1682287) oxidase. researchgate.net Similarly, in ROCK1 inhibitors, π-alkyl and hydrophobic interactions with residues like I82, F87, and L107 were identified as significant. peerj.com

Elucidation of Structure-Activity Relationships (SAR) within Pyrazole-Benzamide Scaffolds

SAR studies correlate the chemical structure of a compound with its biological activity. For the pyrazole-benzamide class, SAR helps to understand how modifications to different parts of the molecule affect its interaction with a target. nih.gov

Substituents on the pyrazole ring can significantly modulate the activity and selectivity of the compounds. nih.gov The nature, size, and position of these substituents influence how the molecule fits into the binding pocket and the types of interactions it can form.

N1-Substituent: The ethyl group at the N1 position of N-(1-ethyl-1H-pyrazol-5-yl)benzamide contributes to hydrophobic interactions. Varying this group can tune the compound's lipophilicity and solubility. Replacing the ethyl with a larger group like a benzyl (B1604629) can introduce additional π-π stacking interactions but may also lead to steric clashes depending on the topology of the binding site. nih.gov

C3 and C4-Substituents: Adding substituents at the C3 and C4 positions can be used to probe for additional binding pockets. Small alkyl groups like methyl can enhance hydrophobic interactions. researchgate.net Polar groups could be introduced to form new hydrogen bonds. For example, SAR studies on pyrazole-based inhibitors of meprin α and β showed that modifications at the C3 and C5 positions were crucial for modulating inhibitory activity and selectivity. nih.gov

The benzamide portion of the scaffold is a common site for modification to optimize potency and pharmacokinetic properties. nih.gov

Para (4-) and Meta (5-) Positions: Studies on substituted benzamide ligands have shown that polar substituents at the meta and para positions can play a critical role in the structure-activity relationship. nih.govnih.gov For example, polar, hydrogen-bond accepting groups like sulfonamides or halides at the meta-position, and hydrogen-bond donor/acceptor groups at the para-position, can significantly enhance binding affinity for certain dopamine (B1211576) receptors. nih.gov

Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents can affect the strength of aromatic interactions. Electron-withdrawing groups can enhance π-stacking and other electrostatic interactions. rsc.org Conversely, electron-donating groups may be advantageous in other contexts, highlighting that the optimal substitution pattern is highly target-dependent. acs.org

The specific position of a substituent on either the pyrazole or benzamide ring is critical and can dramatically alter the compound's activity. A substituent that enhances activity at one position may abolish it at another due to steric hindrance or unfavorable electronic effects.

For instance, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the potency against Trypanosoma cruzi was increased when substituents like Br, Cl, and methyl were placed specifically in the para-position of the aryl ring. nih.gov In another study on pyrazole-based inhibitors, the introduction of acidic carboxyphenyl residues on an N-phenyl pyrazole led to a threefold increase in the inhibition of meprin β. nih.gov These findings underscore the importance of precise positional control in the design of potent pyrazole-benzamide analogs.

Table 2: Summary of Substituent Effects on Pyrazole-Benzamide Scaffolds

| Scaffold Position | Substituent Type | Observed Effect on Interaction/Potency | Potential Interaction Type |

|---|---|---|---|

| Pyrazole N1 | Alkyl (e.g., Ethyl) | Modulates lipophilicity and hydrophobic interactions. | Hydrophobic/Van der Waals |

| Pyrazole N1 | Aryl (e.g., Benzyl) | Can introduce additional aromatic interactions. nih.gov | Pi-Pi Stacking |

| Pyrazole C3/C5 | Aryl/Cycloalkyl | Targets S1 and S1' pockets of target enzymes, modulating activity and selectivity. nih.gov | Hydrophobic/Aromatic |

| Benzamide para (4-) | H-bond donor/acceptor (e.g., -NH2, -OH) | Can enhance binding affinity. nih.gov | Hydrogen Bonding |

| Benzamide meta (5-) | Polar H-bond acceptor (e.g., -SO2NH2, Halide) | Can enhance binding affinity. nih.gov | Hydrogen Bonding/Halogen Bonding |

| Benzamide Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Can increase the strength of aromatic interactions. rsc.org | Electrostatic/Pi-Pi Stacking |

Modulation of Enzyme Activity through Specific Molecular Interactions (e.g., Succinate (B1194679) Dehydrogenase)

The this compound scaffold is also a cornerstone of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). acs.orgresearchgate.net These compounds function by targeting and inhibiting the activity of succinate dehydrogenase (also known as Complex II), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. acs.orgnih.gov Inhibition of this enzyme disrupts fungal respiration, leading to cell death. acs.org

The structure-activity relationships of pyrazole carboxamide and pyrazol-5-yl-benzamide derivatives as SDHIs have been a subject of extensive research. nih.govnih.gov The fungicidal potency is highly dependent on the nature of the substituents on both the pyrazole and benzamide rings. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has shown that large steric hindrance and electronegative groups on the 5-position of the pyrazole ring are important for activity. researchgate.net For example, introducing a trifluoromethyl group at the 5-position of the pyrazole ring has been a successful strategy in developing potent SDHIs. acs.org

Molecular docking studies have elucidated the specific interactions between these inhibitors and the SDH enzyme. The inhibitors bind in a pocket at the ubiquinone-binding site (Qp site) of the enzyme complex. acs.orgnih.gov The pyrazole-benzamide core fits within this pocket, stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govacs.org The carbonyl oxygen of the amide linker frequently forms hydrogen bonds with the hydroxyl groups of tyrosine (e.g., TYR58) and tryptophan (e.g., TRP173) residues. nih.govresearchgate.net Additionally, key interactions have been identified with serine and arginine residues, such as SER39 and ARG43. nih.gov The phenyl ring of the benzamide can form a π–π stacking interaction with conserved tryptophan or arginine residues within the binding site, further anchoring the inhibitor. nih.govacs.org These specific molecular interactions are crucial for the potent inhibition of the enzyme and the resulting antifungal activity.

| Compound Class/Example | Target Fungus/Enzyme | Key Finding/Activity (EC50/IC50) | Interacting Residues (from docking) |

| Pyrazole-thiazole carboxamides (e.g., 9ac) | Rhizoctonia solani | 90% inhibition in vivo at 10 mg/L researchgate.net | Not specified |

| Pyrazole-thiazole carboxamides (e.g., 9cd) | Sclerotinia sclerotiorum | EC50: 0.72 mg/L researchgate.net | Not specified |

| Pyrazol-5-yl-benzamide (e.g., 5IIc) | Sclerotinia sclerotiorum | EC50: 0.20 mg/L nih.gov | TRP173, SER39, ARG43 nih.gov |

| 5-trifluoromethyl-pyrazole-4-carboxamide (e.g., 7f) | SDH Enzyme | IC50: 6.9 µg/mL acs.org | ARG59 (π–π interaction) acs.org |

| 4-sulfur-substituted pyrazol-5-yl-benzamide (e.g., 4d) | Valsa mali | EC50: 0.21 mg/L nih.gov | Not specified |

Future Directions and Emerging Research Avenues for N 1 Ethyl 1h Pyrazol 5 Yl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. nih.gov This paradigm shift is influencing the synthesis of pyrazole (B372694) derivatives, with a focus on methodologies that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.govresearchgate.net Future research in the synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide is expected to move beyond traditional methods, embracing innovative and sustainable approaches.

Key areas of development include the use of green catalysts, such as ammonium (B1175870) chloride, which is readily available, inexpensive, and non-toxic. jetir.org Microwave-assisted synthesis and grinding techniques are also gaining prominence as they often lead to shorter reaction times, higher yields, and reduced solvent usage. nih.gov Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, represent another promising avenue for the efficient and sustainable production of this compound and its analogs. nih.gov These methods align with the principles of green chemistry by minimizing waste and energy consumption. jetir.org

| Synthesis Strategy | Advantages |

| Green Catalysts | Readily available, inexpensive, non-toxic. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced solvent usage. |

| Grinding Techniques | Solvent-free or reduced solvent conditions, high efficiency. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, increased efficiency. |

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting the properties and activities of novel compounds. For this compound and its derivatives, advanced computational modeling techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are set to play a pivotal role in their rational design. biointerfaceresearch.comresearchgate.net

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This information is crucial for designing compounds with enhanced biological activity and selectivity. For instance, docking studies on similar pyrazole-benzamide structures have been used to understand their inhibitory mechanisms against enzymes like xanthine (B1682287) oxidase. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comej-chem.org By developing robust QSAR models, researchers can predict the activity of yet-to-be-synthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. researchgate.net These computational approaches accelerate the design-synthesis-testing cycle, making the discovery process more efficient and cost-effective.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities with biological targets. |

| QSAR | Developing predictive models for biological activity based on chemical structure. |

| DFT (Density Functional Theory) | Calculating molecular electronic descriptors for QSAR models. biointerfaceresearch.com |

Exploration of this compound as Molecular Probes

The inherent structural features of the pyrazole scaffold, such as its remarkable optical properties and chelating capabilities, make it an attractive framework for the development of molecular probes for bioimaging applications. benthamdirect.comresearchgate.net Future research is likely to explore the potential of this compound and its derivatives as fluorescent probes for detecting and imaging various biological species and processes.

By incorporating appropriate fluorophores and recognition moieties into the this compound structure, it is possible to design "turn-on" or "turn-off" fluorescent sensors for specific metal ions, anions, or biomolecules. rsc.orgrsc.org Pyrazole-based probes have already shown success in detecting ions like Ga3+ and in the sequential detection of Al3+ and Fe3+. researchgate.net The versatility of the pyrazole ring allows for fine-tuning of the photophysical properties, leading to probes with high sensitivity and selectivity. rsc.org Such molecular probes could find applications in disease diagnosis, environmental monitoring, and understanding fundamental biological processes at the cellular level. researchgate.net

Integration of Cheminformatics and Machine Learning for Structure-Property Correlation

The fields of cheminformatics and machine learning are revolutionizing drug discovery and materials science by enabling the analysis of large chemical datasets to identify complex structure-property relationships. nih.gov For this compound, the integration of these technologies offers a powerful approach to accelerate the discovery of new derivatives with desired properties.

Machine learning algorithms can be trained on existing data for pyrazole derivatives to build predictive models for a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.gov These models can then be used to screen virtual libraries of this compound analogs, identifying promising candidates for synthesis and experimental testing. This data-driven approach complements traditional medicinal chemistry efforts and can uncover non-obvious structure-activity relationships. researchgate.net The application of cheminformatics tools for feature extraction and the use of sophisticated machine learning models will be instrumental in navigating the vast chemical space of possible this compound derivatives to find those with optimal performance characteristics. nih.gov

| Technology | Role in Advancing this compound Research |

| Cheminformatics | Extraction and processing of meaningful data from chemical structures. nih.gov |

| Machine Learning | Building predictive models for structure-property relationships. nih.gov |

| QSAR Modeling | A specific application of machine learning to predict biological activity. biointerfaceresearch.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-ethyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via substitution reactions on pre-formed pyrazole rings. For example, ethylation at the N1-position of pyrazole can be achieved using ethyl iodide under basic conditions (e.g., KOH in acetone) .

- Step 2 : Couple the pyrazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from acetone to DMF for slower reactions) and catalyst loading (e.g., palladium for cross-coupling steps) to improve yields (>70%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : Compare and NMR shifts with literature data for pyrazole derivatives (e.g., pyrazole protons typically appear at δ 6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+ ≈ 245.3 g/mol) .

Q. What in vitro biological assays are suitable for initial screening of this compound?

- Assay Design :

- Glucose Uptake : Use rat hepatocytes incubated with 10 mM glucose and measure uptake via fluorescent 2-NBDG. Include metformin as a positive control .

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) or metabolic enzymes (e.g., glucokinase) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Protocol :

- Crystallization : Use vapor diffusion with ethanol/water (7:3) at 4°C. For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate via R-factor (<5%) .

- Key Parameters : Analyze torsion angles (e.g., dihedral between benzamide and pyrazole planes) to confirm steric effects from the ethyl group .

Q. What strategies address contradictory bioactivity data between in vitro and cell-based assays?

- Troubleshooting :

- Solubility : Test solubility in DMSO/PBS mixtures. If precipitation occurs, use cyclodextrin-based carriers .

- Metabolic Stability : Perform hepatic microsome assays (e.g., rat S9 fractions) to assess CYP450-mediated degradation .

- Data Normalization : Use Z’-factor validation to exclude assay artifacts (Z’ > 0.5 indicates robustness) .

Q. How can molecular docking predict the binding mode of this compound to biological targets?

- Workflow :

- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., PARP-1 or Hedgehog pathway proteins) .

- Software : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (50 ns) and MM/GBSA binding energy calculations .

- Key Interactions : Look for hydrogen bonds between the benzamide carbonyl and Arg/Lys residues, and hydrophobic contacts with the ethyl group .

Q. What methods enable the synthesis of polysubstituted derivatives for SAR studies?

- Synthetic Approaches :

- Heterocycle Fusion : React with thiourea or hydrazine hydrate to form thiazole or 1,3,4-thiadiazole rings .

- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- SAR Insights :

- Bioactivity Trends : Ethyl substitution enhances metabolic stability but may reduce solubility. Adding sulfonyl groups improves kinase affinity .

Key Research Findings

- Structural Flexibility : The ethyl group introduces conformational strain, reducing π-π stacking but enhancing membrane permeability .

- Contradictory Data : Low solubility (LogP ≈ 2.8) may explain discrepancies between enzymatic and cellular assays .

- Synthetic Scalability : Microwave-assisted synthesis reduces reaction times by 60% compared to traditional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.